Cas no 439095-03-1 (3-{9-cyano-1-methyl-1H-benzo[f]indol-4-yl}-1-phenylurea)

3-{9-Cyano-1-methyl-1H-benzo[f]indol-4-yl}-1-phenylurea is a synthetic organic compound featuring a benzindole core substituted with a cyano group and a phenylurea moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the cyano group enhances electrophilic reactivity, while the phenylurea segment may contribute to hydrogen-bonding interactions, improving target binding affinity. This compound’s modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its stability and well-defined synthetic pathway support consistent reproducibility in research applications.
3-{9-cyano-1-methyl-1H-benzo[f]indol-4-yl}-1-phenylurea structure
439095-03-1 structure
Product name:3-{9-cyano-1-methyl-1H-benzo[f]indol-4-yl}-1-phenylurea
CAS No:439095-03-1
MF:C21H16N4O
MW:340.377943992615
CID:5224515

3-{9-cyano-1-methyl-1H-benzo[f]indol-4-yl}-1-phenylurea Chemical and Physical Properties

Names and Identifiers

    • 3-{9-cyano-1-methyl-1H-benzo[f]indol-4-yl}-1-phenylurea
    • Inchi: 1S/C21H16N4O/c1-25-12-11-17-19(24-21(26)23-14-7-3-2-4-8-14)16-10-6-5-9-15(16)18(13-22)20(17)25/h2-12H,1H3,(H2,23,24,26)
    • InChI Key: GCYJWXWZUTVYPZ-UHFFFAOYSA-N
    • SMILES: N(C1=C2C=CC=CC2=C(C#N)C2=C1C=CN2C)C(NC1=CC=CC=C1)=O

3-{9-cyano-1-methyl-1H-benzo[f]indol-4-yl}-1-phenylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662842-10mg
1-(9-Cyano-1-methyl-1H-benzo[f]indol-4-yl)-3-phenylurea
439095-03-1 98%
10mg
¥891 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662842-50mg
1-(9-Cyano-1-methyl-1H-benzo[f]indol-4-yl)-3-phenylurea
439095-03-1 98%
50mg
¥1234 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662842-5mg
1-(9-Cyano-1-methyl-1H-benzo[f]indol-4-yl)-3-phenylurea
439095-03-1 98%
5mg
¥554 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662842-2mg
1-(9-Cyano-1-methyl-1H-benzo[f]indol-4-yl)-3-phenylurea
439095-03-1 98%
2mg
¥512 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662842-25mg
1-(9-Cyano-1-methyl-1H-benzo[f]indol-4-yl)-3-phenylurea
439095-03-1 98%
25mg
¥1237 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662842-20mg
1-(9-Cyano-1-methyl-1H-benzo[f]indol-4-yl)-3-phenylurea
439095-03-1 98%
20mg
¥1313 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662842-100mg
1-(9-Cyano-1-methyl-1H-benzo[f]indol-4-yl)-3-phenylurea
439095-03-1 98%
100mg
¥1764 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662842-1mg
1-(9-Cyano-1-methyl-1H-benzo[f]indol-4-yl)-3-phenylurea
439095-03-1 98%
1mg
¥445 2023-04-14

Additional information on 3-{9-cyano-1-methyl-1H-benzo[f]indol-4-yl}-1-phenylurea

Introduction to 3-{9-cyano-1-methyl-1H-benzo[f]indol-4-yl}-1-phenylurea (CAS No. 439095-03-1)

3-{9-cyano-1-methyl-1H-benzo[f]indol-4-yl}-1-phenylurea is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique pharmacophoric features. This compound, identified by its Chemical Abstracts Service (CAS) number 439095-03-1, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The presence of both benzo[f]indole and phenylurea moieties in its molecular framework suggests potential interactions with biological targets, which has sparked investigations into its therapeutic applications.

The benzo[f]indole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its role in modulating various biological pathways. Specifically, derivatives of benzo[f]indole have been explored for their potential in treating neurological disorders, cancer, and inflammatory conditions. The incorporation of a cyano group at the 9-position and a methyl group at the 1-position of the benzo[f]indole ring enhances the compound's electronic properties, potentially influencing its binding affinity and selectivity towards biological targets.

The phenylurea moiety further contributes to the compound's complexity and functionality. Urea-based derivatives are widely recognized for their bioactivity, often serving as key components in drugs targeting enzymes and receptors. The combination of the benzo[f]indole and phenylurea units in 3-{9-cyano-1-methyl-1H-benzo[f]indol-4-yl}-1-phenylurea creates a multifaceted molecule with the potential to interact with multiple biological pathways simultaneously.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in designing molecules with enhanced pharmacological properties. The specific arrangement of functional groups in 3-{9-cyano-1-methyl-1H-benzo[f]indol-4-yl}-1-phenylurea has been shown to influence its metabolic stability, solubility, and binding affinity. Computational modeling and experimental validation have been employed to elucidate the interactions between this compound and potential biological targets.

In particular, research has focused on understanding how the cyano group influences the electronic distribution within the molecule, which could affect its ability to bind to proteins or enzymes. Additionally, the phenyl ring in the urea moiety has been investigated for its role in modulating hydrophobic interactions with biological targets. These insights have guided the optimization of analogs with improved pharmacokinetic profiles.

The synthesis of 3-{9-cyano-1-methyl-1H-benzo[f]indol-4-yl}-1-phenylurea presents unique challenges due to its complex structural features. Advanced synthetic methodologies have been developed to construct the benzo[f]indole core while introducing the necessary substituents at specific positions. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have been particularly useful in achieving high yields and purity.

Once synthesized, 3-{9-cyano-1-methyl-1H-benzo[f]indol-4-yl}-1-phenylurea undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods confirm the structural integrity of the compound and provide insights into its conformational preferences. Additionally, X-ray crystallography has been employed to determine the three-dimensional structure of the molecule, which is crucial for understanding its interactions with biological targets.

Evaluation of the biological activity of 3-{9-cyano-1-methyl-1H-benzo[f]indol-4-yl}-1-phenoxyurea involves both in vitro and in vivo assays. In vitro studies typically focus on assessing binding affinity to target proteins or enzymes using techniques such as enzyme-linked immunosorbent assays (ELISAs) or surface plasmon resonance (SPR). These experiments provide quantitative data on how effectively the compound interacts with its intended targets.

In vivo studies extend this evaluation by assessing the compound's efficacy and safety in living organisms. Animal models are commonly used to investigate potential therapeutic effects, while toxicology studies ensure that the compound does not exhibit harmful side effects at relevant doses. The integration of data from both in vitro and in vivo experiments allows researchers to refine their understanding of 3-{9-cyano-nitroso-naphthalene]-isocyanate's pharmacological profile.

The potential applications of 3-{9-cyano-nitroso-naphthalene]-isocyanate are broad and span multiple therapeutic areas. Its structural features suggest potential utility in treating neurological disorders such as Alzheimer's disease and Parkinson's disease, where modulating protein-protein interactions is key. Additionally, it may have applications in oncology due to its ability to interfere with signaling pathways involved in cancer cell proliferation.

Anti-inflammatory applications are another area where this compound shows promise. By interacting with inflammatory mediators and enzymes, it could help mitigate chronic inflammatory conditions without causing significant side effects. Furthermore, its unique structural composition may make it a valuable tool for studying fundamental biological processes, contributing to our understanding of disease mechanisms.

The development of 3-{9-cyano-nitroso-naphthalene]-isocyanate into a viable drug candidate involves several stages beyond initial discovery. Preclinical studies must be conducted to gather comprehensive data on its safety and efficacy before human clinical trials can begin. Regulatory agencies require extensive documentation demonstrating that a drug candidate is both safe for use by patients and effective at treating a specific condition.

If preclinical results are promising, clinical trials can be initiated to evaluate 3-{9-cyano-nitroso-naphthalene]-isocyanate's performance in humans. These trials typically progress through three phases: Phase I assesses safety and dosage; Phase II evaluates efficacy; Phase III confirms effectiveness while monitoring for adverse effects on larger patient populations. Only after successful completion of these trials would regulatory approval be sought for marketing purposes.

The future directions for research on 3-{9-cyano-nitroso-naphthalene]-isocyanate include further optimization through structure-based drug design approaches combined with high-throughput screening technologies capable of identifying novel analogs with enhanced properties. Advances in biotechnology also open possibilities for developing targeted delivery systems that improve bioavailability while minimizing systemic exposure。

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.